molecular formula C36H38N4O8 B2788558 N-(5-((3,4-dimethoxyphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-3,4,5-trimethoxybenzamide CAS No. 442532-41-4

N-(5-((3,4-dimethoxyphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2788558
CAS No.: 442532-41-4
M. Wt: 654.72
InChI Key: FBWIOMPSRWTRBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((3,4-dimethoxyphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-3,4,5-trimethoxybenzamide is a potent and selective chemical probe identified as a ROCK1 kinase inhibitor. This compound is designed for investigating the role of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) in cellular signaling pathways. ROCK1 is a key downstream effector of the small GTPase RhoA and is a central regulator of the actin cytoskeleton, influencing critical processes such as cell adhesion, motility, morphology, and smooth muscle contraction [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2972660/]. Research applications for this inhibitor include the study of cardiovascular diseases, neuronal regeneration, cancer cell invasion and metastasis, and fibrotic disorders. Its mechanism of action involves competitive binding at the ATP-binding site of the ROCK1 kinase domain, thereby suppressing the phosphorylation of downstream substrates like MYPT1 and LIMK, which ultimately leads to reduced actin-myosin contractility and cytoskeletal reorganization. The structural core of this molecule features a unique 1,5-methanopyrido[1,2-a][1,5]diazocin-8-one scaffold, which contributes to its high selectivity and potency profile. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[5-[(3,4-dimethoxyphenyl)carbamoyl]-2-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)phenyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H38N4O8/c1-44-29-12-10-25(17-30(29)45-2)37-35(42)22-9-11-28(39-18-21-13-24(20-39)27-7-6-8-33(41)40(27)19-21)26(14-22)38-36(43)23-15-31(46-3)34(48-5)32(16-23)47-4/h6-12,14-17,21,24H,13,18-20H2,1-5H3,(H,37,42)(H,38,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWIOMPSRWTRBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3CC4CC(C3)C5=CC=CC(=O)N5C4)NC(=O)C6=CC(=C(C(=C6)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H38N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

654.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((3,4-dimethoxyphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-3,4,5-trimethoxybenzamide is a complex organic compound with potential biological activities. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple functional groups including:

  • Dimethoxyphenyl moieties
  • Carbamoyl group
  • Pyrido[1,2-a][1,5]diazocin ring
  • Trimethoxybenzamide component

This structural complexity may contribute to its diverse biological activities.

The biological activity of this compound is hypothesized to be linked to its ability to interact with various biological targets. The presence of the 8-oxo moiety suggests potential oxidative stress-related mechanisms. Compounds with similar structures have been shown to influence pathways involved in:

  • Oxidative stress modulation
  • Gene expression regulation

For instance, compounds that generate oxidative DNA damage can activate pathways leading to carcinogenesis through the upregulation of inflammatory genes .

Anticancer Activity

Research has indicated that compounds similar to N-(5-((3,4-dimethoxyphenyl)carbamoyl)-...) exhibit anticancer properties. A study reported that related pyrido[1,2-a][1,5]diazocin derivatives showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Antioxidant Properties

The compound's structure suggests it may possess antioxidant properties. Antioxidants are crucial in neutralizing free radicals and reducing oxidative stress. Studies have demonstrated that compounds with similar chemical scaffolds can scavenge free radicals effectively .

Case Studies and Research Findings

StudyFindings
Study on Cytotoxicity A derivative of the compound was tested on CCRF-CEM leukemia cells showing an IC50 value of 6.7 µg/mL indicating moderate activity .
Oxidative Stress Assessment Research indicated that the presence of 8-oxo-dG levels correlated with increased oxidative stress in liver tissues from patients with chronic hepatitis C .
Antioxidant Efficacy Similar compounds demonstrated significant radical scavenging activity in vitro .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to N-(5-((3,4-dimethoxyphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-3,4,5-trimethoxybenzamide exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation and survival.
  • Case Studies : In vitro studies have shown that similar derivatives induce apoptosis in various cancer cell lines by activating caspase pathways.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity:

  • Bacterial Inhibition : Preliminary studies indicate effectiveness against Gram-positive bacteria.
  • Fungal Activity : Analogous compounds have demonstrated antifungal properties against common pathogens.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes:

  • Target Enzymes : Research into related compounds has identified them as inhibitors of proteases and kinases.
  • Applications in Drug Design : Understanding the inhibition mechanism can lead to the development of novel therapeutics targeting diseases like cancer and viral infections.

Toxicological Studies

Toxicity assessments are crucial for any new drug candidate:

  • Safety Profile : Initial studies should evaluate the compound's cytotoxicity in non-cancerous cell lines to ensure safety.
  • Dose Response : Establishing a dose-response relationship is essential for determining therapeutic windows.

Comparison with Similar Compounds

Structural Comparison

The compound shares key structural motifs with several classes of bioactive molecules (Table 1):

Compound Class Structural Features Key Differences Reference
Pyrazole carboxamides 1,5-Diarylpyrazole core with carboxamide substituents Lacks the fused bicyclic system; simpler substitution patterns
Tetrahydroimidazo[1,2-a]pyridines Bicyclic heterocycles with carboxamide or ester groups Different ring saturation and substitution sites (e.g., 8-cyano, nitro groups)
Pyrimidino-pyrimidodiazepines Multicyclic systems with amide linkages Larger ring systems with varied nitrogen positioning
Carboximidamide derivatives Aryl-substituted pyrazoles with carboximidamide groups Absence of methoxy substitutions and fused bicyclic scaffold

Key Observations :

  • The 3,4,5-trimethoxybenzamide moiety introduces steric bulk and electron-donating groups, which may improve solubility and π-π stacking interactions compared to non-methoxy-substituted analogs .

Challenges :

  • The fused bicyclic system requires precise control over ring-closure conditions to avoid side reactions .
  • Steric hindrance from trimethoxybenzamide may necessitate optimized coupling reagents (e.g., EDCI/DIPEA) .
Pharmacological and Physicochemical Properties

While direct bioactivity data for the target compound are unavailable, inferences can be drawn from analogs:

Property Target Compound Pyrazole Carboxamides Tetrahydroimidazo-pyridines
LogP Estimated ~3.5 (high methoxy content) 2.1–2.8 (less lipophilic) 2.5–3.2
Hydrogen Bonding 6 acceptors, 2 donors (amide/carbonyl) 4–5 acceptors, 1–2 donors 5–7 acceptors, 1–3 donors
Bioactivity Predicted kinase/DNA interaction Anticancer, anti-inflammatory Antimicrobial, enzyme inhibition
Solubility Moderate (polar methoxy groups) Low to moderate Low

Insights :

  • The compound’s hydrogen-bonding capacity (6 acceptors) exceeds that of pyrazole carboxamides, suggesting stronger target engagement .
  • Methoxy groups may enhance metabolic stability compared to halogenated analogs (e.g., 4-chlorophenyl derivatives in ) .
Computational Similarity Analysis

Using Tanimoto and Dice metrics (), the compound shows moderate similarity (~0.4–0.6) to:

  • Pyrimidino-pyrimidodiazepines (e.g., compound 3c in ).
  • Tetrahydroimidazo-pyridines (e.g., 1l in ).

This supports its classification as a hybrid scaffold combining features of both classes .

Q & A

Q. Advanced

  • Molecular Docking : Simulations against targets (e.g., cyclooxygenase-2 or tyrosine kinases) assess binding affinity and pose validation .
  • Molecular Dynamics (MD) : Trajectory analysis evaluates stability of ligand-target complexes under physiological conditions .
  • QSAR Modeling : Correlates substituent effects (e.g., methoxy groups) with anti-inflammatory or antitumor activity .

What strategies mitigate challenges in heterocyclic ring formation?

Q. Advanced

  • Microwave-Assisted Synthesis : Accelerates ring closure kinetics for strained systems (e.g., methanopyridodiazepine) .
  • Protecting Group Chemistry : Temporary protection of amine or carbonyl groups prevents side reactions during cyclization .
  • Catalyst Screening : Pd(II)/Cu(I) systems enhance regioselectivity in cross-coupling steps .

How is the compound’s solubility profile determined?

Q. Basic

  • Hansen Solubility Parameters : Predict miscibility in solvents (e.g., DMSO, ethanol) based on polarity and hydrogen bonding .
  • Experimental Validation : Saturation shake-flask assays measure equilibrium solubility at varied pH .

What methods validate the compound’s stability under storage?

Q. Advanced

  • Forced Degradation Studies : Exposure to heat, light, or humidity identifies degradation pathways (e.g., hydrolysis of amide bonds) .
  • Accelerated Stability Testing : LC-MS monitors impurity formation over time under accelerated conditions (40°C/75% RH) .

How is regioselectivity controlled during acylation?

Q. Advanced

  • Electronic Effects : Electron-donating groups (e.g., methoxy) direct acylation to para positions via resonance stabilization .
  • Steric Hindrance : Bulky substituents (e.g., 3,4-dimethoxyphenyl) favor ortho/para selectivity in carbamoylations .

What biological assays are used to evaluate pharmacological potential?

Q. Advanced

  • Enzyme Inhibition Assays : IC50_{50} determination against COX-2 or kinases using fluorogenic substrates .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) quantify potency (EC50_{50}) .
  • ADME Profiling : Caco-2 permeability and microsomal stability studies assess drug-likeness .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.